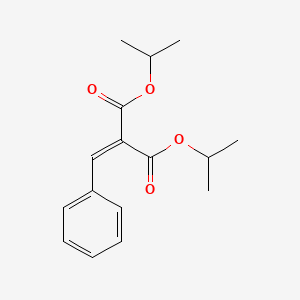
2-Amino-4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide is a chemical compound with the molecular formula C10H9ClN2O2. This compound is part of the benzamide family, which is known for its diverse applications in various fields, including medicinal chemistry and material science. The presence of the oxazole ring and the chloro substituent on the benzene ring makes this compound particularly interesting for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a β-ketoamide.
Introduction of the Chloro Group: The chloro substituent can be introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The final step involves coupling the oxazole ring with the benzamide moiety under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
化学反応の分析
Types of Reactions
2-Amino-4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Dechlorinated benzamide.
Substitution: Substituted benzamides with various functional groups.
科学的研究の応用
2-Amino-4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-Amino-4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
- 2-Amino-N-(3-chloro-4-methylphenyl)benzamide
- 2-Amino-N-(4-chlorophenyl)benzamide
- 2-Amino-N-(3-bromophenyl)benzamide
Uniqueness
2-Amino-4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide is unique due to the presence of the oxazole ring and the specific positioning of the chloro and amino groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
144485-94-9 |
|---|---|
分子式 |
C11H10ClN3O2 |
分子量 |
251.67 g/mol |
IUPAC名 |
2-amino-4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide |
InChI |
InChI=1S/C11H10ClN3O2/c1-6-4-10(17-15-6)14-11(16)8-3-2-7(12)5-9(8)13/h2-5H,13H2,1H3,(H,14,16) |
InChIキー |
WFAILJPCPKCCOP-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


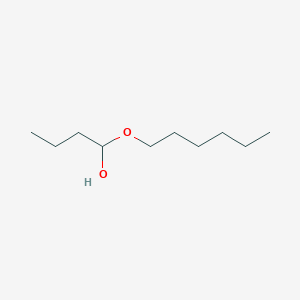
silane](/img/structure/B12548260.png)
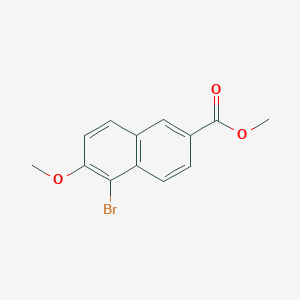
pentasilolane](/img/structure/B12548270.png)
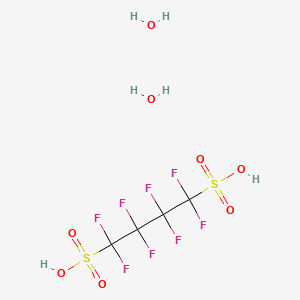
![[1,4]Dithiino[2,3-c][1,2,5]oxadiazole](/img/structure/B12548296.png)

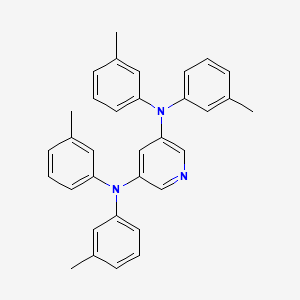
![1,3-Naphthalenedisulfonicacid, 7-[[(3-aminophenyl)sulfonyl]amino]-](/img/structure/B12548315.png)
![(1R,4R)-2-Bromo-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B12548319.png)
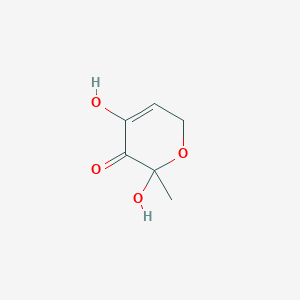
acetate](/img/structure/B12548326.png)

